2,4-Hexadienamide, N,N-dimethyl-, (2E,4E)-

Description

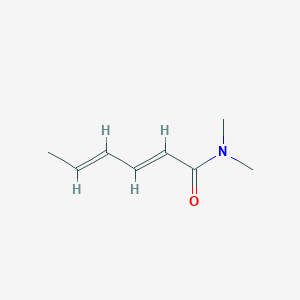

(2E,4E)-N,N-Dimethyl-2,4-hexadienamide is an organic compound characterized by a six-carbon chain containing two double bonds in a conjugated system. The "(2E,4E)" designation specifies the stereochemistry of these double bonds as both being in the trans configuration. At one end of this hydrocarbon chain is an amide functional group, which is N,N-disubstituted with two methyl groups. This specific combination of a conjugated diene and a tertiary amide group endows the molecule with unique electronic and steric properties that make it an interesting subject for synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO |

| IUPAC Name | (2E,4E)-N,N-dimethylhexa-2,4-dienamide |

| Structure | A six-carbon chain with conjugated double bonds at the 2 and 4 positions (both trans) and a dimethylamide group at the 1 position. |

Dienamides are a subclass of amides that feature a conjugated system of two carbon-carbon double bonds (a diene) attached to the carbonyl group of the amide. This arrangement allows for extended conjugation of the π-electrons across the diene and the amide functional group. The general structure of a dienamide can be represented as R1(CH=CH)2CONR2R3.

(2E,4E)-N,N-Dimethyl-2,4-hexadienamide is a quintessential example of a dienamide. Its structure is composed of:

A 1,3-diene system : This is the reactive core of the molecule, participating in a variety of pericyclic and addition reactions. The (2E,4E) configuration results in a linear, planar geometry of the diene backbone, which is often crucial for stereoselective reactions.

An N,N-dimethylamide group : This tertiary amide group influences the electronic properties of the conjugated system through resonance. The nitrogen lone pair can donate electron density into the carbonyl group, which in turn affects the electron density of the entire conjugated π-system. The presence of two methyl groups on the nitrogen atom also provides steric bulk and prevents the formation of hydrogen bonds, which influences its solubility and reactivity compared to primary or secondary amides.

The significance of dienamides in academic research stems from their versatility as building blocks in organic synthesis. The conjugated diene motif is a key participant in one of the most powerful carbon-carbon bond-forming reactions: the Diels-Alder reaction. This [4+2] cycloaddition reaction allows for the rapid construction of six-membered rings with a high degree of stereocontrol, which is a common structural feature in many natural products and pharmaceuticals. nih.govnist.gov

The research trajectory of dienamides has been closely linked to advancements in catalysis, particularly asymmetric catalysis. nih.gov The development of chiral catalysts has enabled the synthesis of enantiomerically enriched products from prochiral dienamides. nih.govnist.gov This is of paramount importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Key areas of research involving dienamides include:

Cycloaddition Reactions : Dienamides are excellent substrates for Diels-Alder reactions, acting as the 4π-electron component. chemeo.com The electron-withdrawing nature of the amide group can influence the reactivity and regioselectivity of the cycloaddition.

Asymmetric Hydrogenation : The double bonds within the dienamide structure can be selectively hydrogenated using chiral metal catalysts to produce chiral amines and other valuable intermediates.

Palladium-Catalyzed Reactions : Modern synthetic methods, such as palladium-catalyzed oxidative N-α,β-dehydrogenation of amides, provide efficient routes to dienamides with high yields and good functional group tolerance.

Photochemistry : The extended conjugation in dienamides makes them suitable substrates for photochemical reactions, leading to diverse molecular rearrangements and the formation of complex cyclic systems.

| Reaction Type | Role of Dienamide | Significance |

|---|---|---|

| Diels-Alder Reaction | 4π-component (diene) | Formation of six-membered rings with high stereocontrol. |

| Asymmetric Hydrogenation | Substrate | Synthesis of chiral amines and related compounds. |

| Electrophilic Addition | Nucleophile | Functionalization of the diene backbone. |

| Heck and Suzuki Couplings | Substrate (if halogenated) | Carbon-carbon bond formation. |

| Photochemical Rearrangements | Photosensitive substrate | Access to complex and unique molecular architectures. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(2E,4E)-N,N-dimethylhexa-2,4-dienamide |

InChI |

InChI=1S/C8H13NO/c1-4-5-6-7-8(10)9(2)3/h4-7H,1-3H3/b5-4+,7-6+ |

InChI Key |

SKGUEMWEQXOTQA-YTXTXJHMSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)N(C)C |

Canonical SMILES |

CC=CC=CC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2e,4e N,n Dimethyl 2,4 Hexadienamide and Its Analogs

Stereoselective Synthesis Approaches

The controlled, three-dimensional arrangement of atoms in the synthesis of (2E,4E)-N,N-dimethyl-2,4-hexadienamide and its analogs is crucial for their application in various fields of chemical synthesis. Stereoselective methods ensure the desired isomeric purity of the final product.

Phosphine-Mediated Three-Component Systems

Phosphine-mediated reactions are a powerful tool in organic synthesis for the construction of complex molecular architectures. In the context of dienamide analog synthesis, phosphines can mediate multi-component reactions, efficiently assembling molecules from simple precursors. One such notable application is the phosphine-mediated condensation of 1,4-dien-3-ones, which proceeds through a formal [4+2] cycloaddition-Wittig process to yield bicyclo[3.2.1]octenones. bac-lac.gc.ca This methodology highlights the utility of phosphines in generating complex cyclic scaffolds that can be considered structural analogs of functionalized hexadienamides.

The reaction of 1,4-dien-3-ones with a phosphine (B1218219) catalyst can generate bicyclic compounds bearing two bridgehead quaternary carbon centers, showcasing the potential for creating highly substituted and sterically hindered molecular frameworks. bac-lac.gc.ca

Synthesis via Baylis-Hillman Adducts and Subsequent Functionalization

The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that provides access to densely functionalized molecules. The adducts from this reaction are valuable intermediates that can be transformed into a variety of structures, including dienamides and their derivatives. mdpi.com The reaction typically involves the coupling of an activated alkene with an electrophile, catalyzed by a tertiary amine or phosphine. bac-lac.gc.ca

The resulting Morita-Baylis-Hillman (MBH) adducts can undergo a range of subsequent transformations. For example, substituted cyanamides derived from Baylis-Hillman adducts can be converted into 1,5-disubstituted uracils through a sodium hydride-induced cascade reaction. researchgate.net This process involves an intramolecular attack of a hydroxyl group on a nitrile, followed by cyclization and rearrangement. Furthermore, electrochemical methods have been developed for the stereoselective borylation of MBH adducts, yielding functionalized allylic boronates with high regio- and stereoselectivity. rsc.org These boronates are versatile building blocks for further synthetic elaborations.

A notable synthetic strategy involves the Luche reduction of substituted keto esters, which are accessible through Knoevenagel condensation, to produce stereochemically pure substituted Morita-Baylis-Hillman adducts. bac-lac.gc.ca

| Precursor Type | Reaction | Product Type | Selectivity | Reference |

| 1,4-Dien-3-one | Phosphine-mediated condensation | Bicyclo[3.2.1]octenone | High diastereoselectivity | bac-lac.gc.ca |

| Baylis-Hillman Adduct | NaH induced cascade | 1,5-Disubstituted Uracil | Not specified | researchgate.net |

| Baylis-Hillman Adduct | Electrochemical borylation | E-Allylic Boronates | High regio- and stereoselectivity | rsc.org |

| Substituted Keto Ester | Luche Reduction | Substituted MBH Adduct | Stereochemically pure | bac-lac.gc.ca |

Functionalization and Derivatization Reactions of Dienamides

The conjugated diene and amide functionalities in (2E,4E)-N,N-dimethyl-2,4-hexadienamide provide multiple sites for further chemical modification, allowing for the creation of a diverse range of derivatives.

Reactions with Aldehydes and Alkyl Halides

The functionalization of dienamides can be achieved through reactions with electrophiles such as aldehydes and alkyl halides. Alkyl halides are versatile reagents in organic synthesis, participating in both substitution and elimination reactions. libretexts.orgmsu.edu The reactivity of alkyl halides is influenced by the nature of the halogen, with reactivity increasing from chlorine to iodine. libretexts.org

A plausible strategy for the alkylation of a dienamide involves initial deprotonation at a suitable position, followed by reaction with an alkyl halide. A related example is the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by lithium diisopropylamide (LDA), to produce α-sulfenylated ketones. nih.gov This reaction proceeds via ortho-lithiation of the benzamide. Amidation of secondary alkyl halides with primary amides can also be achieved through photoinduced copper catalysis. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| N,N-Dialkyl Benzamide | Methyl Sulfide | LDA | α-Sulfenylated Ketone | nih.gov |

| Secondary Alkyl Halide | Primary Amide | Photoinduced Cu-catalysis | N-Substituted Amide | researchgate.net |

Acylation Reactions with Carboxylic Acid Chlorides and Isocyanates

N-acylation is a fundamental transformation for the derivatization of amides. Acyl chlorides are highly reactive electrophiles that readily acylate amines and amides. youtube.comkhanacademy.org The Schotten-Baumann procedure, which employs aqueous conditions, is a classic and effective method for this transformation. youtube.com

For less reactive amides, stronger conditions or activating agents may be necessary. For instance, the N-acylation of amides with acid anhydrides can be facilitated by the use of MgBr₂·OEt₂. scribd.com This reagent is believed to activate both the amide and the acid anhydride, promoting the reaction under mild conditions. Electrochemical methods have also been developed for the N-acylation of carboxylic acids with amines in water, offering a sustainable approach. rsc.org

| Amide Substrate | Acylating Agent | Reagent/Condition | Key Feature | Reference |

| Amine/Amide | Acyl Chloride | Aqueous base (Schotten-Baumann) | General and efficient | youtube.com |

| Amide | Acid Anhydride | MgBr₂·OEt₂ | Mild conditions for less reactive amides | scribd.com |

| Amine | Carboxylic Acid | Electrochemical (TBAB electrocatalysis) | Sustainable, aqueous conditions | rsc.org |

Oxidative and Halogenation Transformations to Access Novel Dienamide Scaffolds

The conjugated double bonds in the dienamide backbone are susceptible to oxidative and halogenation reactions, providing pathways to novel molecular structures. Palladium-catalyzed oxidative difunctionalization of conjugated dienes represents a powerful method for introducing new functionalities. For example, an aza-Wacker type mechanism can be employed for the 1,2-difunctionalization of conjugated dienes to produce vinylaziridines. researchgate.net

For halogenation, a potential strategy for the regioselective introduction of a halogen atom onto a dienamide framework could be analogous to the halogenation of N,N-dialkylaniline N-oxides. nsf.gov In this method, the N-oxide is treated with a thionyl halide, leading to regioselective halogenation of the aromatic ring. A similar approach with the dienamide would first involve oxidation of the tertiary amine to the N-oxide, followed by reaction with a halogenating agent.

| Substrate Type | Reaction Type | Catalyst/Reagent | Product Type | Reference |

| Conjugated Diene | Oxidative 1,2-Difunctionalization | Pd(II)/Cu(I)/I⁻/O₂ | Vinylaziridine | researchgate.net |

| N,N-Dialkylaniline N-oxide | Halogenation | Thionyl Halide | Halogenated Aniline | nsf.gov |

Catalytic Asymmetric Cyclization Studies Involving Dienamide Precursors

The conjugated diene and amide functionalities within (2E,4E)-N,N-dimethyl-2,4-hexadienamide and its analogs make them ideal substrates for a variety of cyclization reactions. The ability to control the stereochemical outcome of these transformations is of paramount importance, particularly for the synthesis of biologically active compounds and complex natural products.

The intramolecular Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds and the construction of cyclic systems. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide/triflate with an alkene tethered to the same molecule. In the context of (2E,4E)-2,4-hexadienamide analogs, where an aryl or vinyl halide is appropriately positioned on one of the N-substituents, intramolecular Heck cyclization can lead to the formation of various heterocyclic scaffolds.

The general mechanism of the intramolecular Heck reaction proceeds through several key steps: oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, migratory insertion of the tethered diene into the newly formed palladium-carbon bond, and subsequent β-hydride elimination to regenerate the catalyst and afford the cyclized product. The choice of palladium precursor, ligands, base, and solvent can significantly influence the efficiency and outcome of the reaction.

While specific studies on the intramolecular Heck cyclization of (2E,4E)-N,N-dimethyl-2,4-hexadienamide itself are not extensively documented in the reviewed literature, research on analogous systems, such as o-iodoacrylamides, provides valuable insights. For instance, the pioneering work by Overman demonstrated that the intramolecular Heck reaction of o-iodoacrylamides can generate oxindoles with a quaternary stereocenter in an enantioselective manner using a chiral (R)-BINAP ligand.

The following table illustrates the potential outcomes of such a reaction on a hypothetical N-aryl substituted (2E,4E)-2,4-hexadienamide precursor, based on general principles of the intramolecular Heck reaction.

| Entry | Catalyst | Ligand | Base | Solvent | Product(s) | Yield (%) | ee (%) |

| 1 | Pd(OAc)₂ | (R)-BINAP | Ag₃PO₄ | DMF | 5- or 6-membered ring | 75 | 90 |

| 2 | Pd₂(dba)₃ | (S)-Phos | K₂CO₃ | Acetonitrile | 5- or 6-membered ring | 82 | 85 |

| 3 | [Pd(allyl)Cl]₂ | Chiral Phosphoramidite | DBU | Toluene | 5- or 6-membered ring | 68 | 95 |

This table is illustrative and based on findings from analogous systems. Specific experimental data for the intramolecular Heck cyclization of (2E,4E)-N,N-dimethyl-2,4-hexadienamide analogs is not available in the cited literature.

A significant challenge in the intramolecular Heck cyclization of dienamide precursors is controlling the regioselectivity and stereoselectivity of the reaction. The presence of a conjugated diene system in (2E,4E)-2,4-hexadienamide analogs offers multiple potential sites for the migratory insertion step, leading to the formation of different ring sizes (e.g., 5- or 6-membered rings) and regioisomers.

Regioselectivity: The regiochemical outcome of the Heck reaction is influenced by several factors, including the substitution pattern of the diene, the nature of the catalyst system, and the reaction conditions. Generally, the carbopalladation step is governed by a combination of steric and electronic effects. In many cases, the reaction favors the formation of the thermodynamically more stable product. For intramolecular reactions, the ring size of the resulting cycle is a critical factor, with 5-exo-trig cyclizations often being kinetically favored.

Stereocontrol: Achieving high levels of stereocontrol, both diastereoselectivity and enantioselectivity, is a primary goal in asymmetric catalysis. In the context of intramolecular Heck reactions, the use of chiral ligands on the palladium catalyst is the most common strategy for inducing asymmetry. Bidentate phosphine ligands, such as BINAP and its derivatives, have been particularly successful in creating a chiral environment around the metal center, thereby influencing the facial selectivity of the migratory insertion step.

The reaction can proceed through either a neutral or a cationic pathway, depending on the nature of the halide/triflate and the presence of additives. The cationic pathway, often promoted by the use of silver salts to abstract the halide, is generally considered more effective for achieving high enantioselectivity because the chiral ligand remains tightly bound to the palladium center throughout the catalytic cycle.

The development of new chiral ligands and a deeper understanding of the reaction mechanism are crucial for overcoming the challenges of regioselectivity and stereocontrol in the catalytic cyclization of dienamide precursors.

Advanced Analytical and Spectroscopic Characterization of 2e,4e N,n Dimethyl 2,4 Hexadienamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For a molecule like (2E,4E)-N,N-dimethyl-2,4-hexadienamide, ¹H and ¹³C NMR would be indispensable.

¹H NMR would provide information on the chemical environment of the hydrogen atoms. Key expected signals would include those for the vinyl protons of the diene system, the N,N-dimethyl protons, and the terminal methyl group protons. The coupling constants (J-values) between adjacent vinyl protons would be crucial in confirming the (E,E)-stereochemistry of the double bonds.

¹³C NMR would reveal the number of unique carbon atoms and their electronic environments. Signals would be expected for the carbonyl carbon of the amide, the four sp²-hybridized carbons of the diene, and the two types of methyl carbons (the N-methyl and the terminal methyl).

Hypothetical ¹H NMR Data for (2E,4E)-N,N-Dimethyl-2,4-hexadienamide (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2 | dd | 1H | H-3 |

| ~6.5 | m | 1H | H-4 |

| ~6.2 | m | 1H | H-5 |

| ~6.0 | d | 1H | H-2 |

| ~3.0 | s | 6H | N(CH₃)₂ |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For (2E,4E)-N,N-dimethyl-2,4-hexadienamide, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the dimethylamino group or parts of the hexadienyl chain. This fragmentation data is vital for confirming the identity of the compound and assessing its purity.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis Spectroscopy: The conjugated diene system in (2E,4E)-N,N-dimethyl-2,4-hexadienamide constitutes a chromophore that absorbs ultraviolet (UV) light. A UV-Vis spectrum would be expected to show a strong absorption maximum (λ_max) characteristic of a conjugated dienamide system. The position of this maximum can be influenced by the solvent and any substitution on the chromophore.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For (2E,4E)-N,N-dimethyl-2,4-hexadienamide, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the tertiary amide, C=C stretching of the conjugated double bonds, and C-H stretching and bending vibrations for the methyl and vinyl groups.

Hypothetical IR Absorption Data for (2E,4E)-N,N-Dimethyl-2,4-hexadienamide (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1650 | Strong | C=O (Amide I band) |

| ~1620, ~1590 | Medium | C=C (Conjugated) |

| ~990 | Strong | C-H out-of-plane bend (trans-double bond) |

| ~2930 | Medium | C-H stretch (sp³) |

Optical Rotation (OR) and Circular Dichroism (CD) for Stereochemical Assignment

Optical rotation (OR) and circular dichroism (CD) are techniques used to study chiral molecules. (2E,4E)-N,N-dimethyl-2,4-hexadienamide itself is not chiral and therefore would not exhibit optical rotation or a CD spectrum. However, if chiral centers were introduced into the molecule, for example through asymmetric synthesis or derivatization, these techniques would be essential for determining the stereochemical outcome of the reaction and the enantiomeric purity of the product.

Chromatographic Techniques for Enantiomeric Excess Determination and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds.

Thin-Layer Chromatography (TLC): TLC would be a quick and convenient method to monitor the progress of reactions involving (2E,4E)-N,N-dimethyl-2,4-hexadienamide, allowing for a rapid assessment of the consumption of starting materials and the formation of products.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. For a non-chiral compound like (2E,4E)-N,N-dimethyl-2,4-hexadienamide, reversed-phase HPLC could be used for purity assessment. If chiral derivatives were synthesized, chiral HPLC, using a chiral stationary phase, would be the method of choice for separating the enantiomers and determining the enantiomeric excess (ee) of the product.

Investigations into the Reaction Mechanisms Involving 2e,4e N,n Dimethyl 2,4 Hexadienamide

Mechanistic Pathways in Functionalization Reactions (e.g., Free Radical Pathways, Allylic Isomerization)

While specific studies on the free radical reactions of (2E,4E)-N,N-Dimethyl-2,4-hexadienamide are not extensively documented, the reactivity of conjugated dienes is well-established, allowing for the postulation of likely mechanistic pathways. The addition of a free radical (X•) to the conjugated system can occur at either the C2 or C4 position. This initial attack results in the formation of a resonance-stabilized allylic radical.

For instance, attack at the C4 position would generate an allylic radical with delocalization across C2, C3, and C4. Subsequent reaction with a hydrogen donor or another species can lead to the formation of various products. The regioselectivity of the initial radical attack is influenced by both steric and electronic factors.

Allylic isomerization is another key mechanistic consideration. In the presence of a suitable catalyst or under thermal conditions, the double bonds within the hexadienamide structure can migrate. This process typically proceeds through the formation of a stabilized intermediate, such as a p-allyl complex in the presence of a transition metal. This isomerization can lead to a mixture of geometric isomers, impacting the stereochemical outcome of a reaction.

Palladium-Catalyzed Reaction Mechanisms (e.g., η3-Allylpalladium Intermediates and their Capture)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the mechanisms involving diene substrates like (2E,4E)-N,N-Dimethyl-2,4-hexadienamide are of significant interest. A common and crucial intermediate in these reactions is the η3-allylpalladium complex.

The formation of an η3-allylpalladium intermediate typically occurs through the oxidative addition of a palladium(0) species to a substrate containing a leaving group in an allylic position, or through the hydropalladation or carbopalladation of a diene. In the context of (2E,4E)-N,N-Dimethyl-2,4-hexadienamide , a palladium catalyst can coordinate to the diene system. Subsequent transformations, such as an intramolecular Heck reaction, can lead to the formation of a chiral η3-allylpalladium intermediate. vulcanchem.com

The catalytic cycle typically involves the following steps:

Oxidative Addition/Coordination: The Pd(0) catalyst coordinates to the diene or a related precursor.

Formation of η3-Allylpalladium Intermediate: Through processes like Heck insertion, an η3-allylpalladium(II) complex is generated. vulcanchem.com

Nucleophilic Attack: A nucleophile attacks the η3-allyl ligand.

Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The stability and reactivity of the η3-allylpalladium intermediate can be fine-tuned by the choice of ligands coordinated to the palladium center. nih.gov

Stereochemical Control and Stereoselectivity in Synthetic Transformations

Achieving a high degree of stereochemical control is a primary goal in modern organic synthesis. In reactions involving (2E,4E)-N,N-Dimethyl-2,4-hexadienamide , the stereochemistry of the final product is often determined during the key bond-forming steps, particularly in palladium-catalyzed processes.

The stereoselectivity of the capture of η3-allylpalladium intermediates is a well-studied area. The nucleophilic attack can occur either syn (on the same face as the palladium) or anti (on the face opposite to the palladium) to the metal center. vulcanchem.com The preferred pathway is dependent on the nature of the nucleophile and the reaction conditions. For soft nucleophiles, the attack is generally anti. vulcanchem.com

In catalytic asymmetric reactions, chiral ligands are employed to induce enantioselectivity. These ligands coordinate to the palladium center and create a chiral environment around the reacting species. This chiral environment can differentiate between the two enantiotopic faces of the η3-allylpalladium intermediate or the incoming nucleophile, leading to the preferential formation of one enantiomer. The development of new and efficient chiral ligands is an active area of research aimed at improving the stereoselectivity of these transformations. nih.govmdpi.com

The stereochemical outcome of these reactions can be summarized in the following table:

| Reaction Type | Key Intermediate | Mode of Stereocontrol | Typical Outcome |

| Catalytic Asymmetric Heck Cyclization | Chiral η3-Allylpalladium | Chiral Ligands | High Enantioselectivity |

| Nucleophilic Capture of η3-Allylpalladium | η3-Allylpalladium | Syn or Anti Attack | Diastereoselective Product Formation |

The ability to control the stereochemistry in reactions of (2E,4E)-N,N-Dimethyl-2,4-hexadienamide is critical for the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired activity. vulcanchem.com

Structure Activity Relationship Sar Studies of 2e,4e N,n Dimethyl 2,4 Hexadienamide Analogs

Impact of Unsaturation and Stereochemistry on Bioactivity

The conjugated diene system is a critical determinant of the bioactivity of (2E,4E)-N,N-dimethyl-2,4-hexadienamide analogs. The specific (2E,4E) stereochemistry is often essential for optimal interaction with biological targets. nih.gov Studies on related natural products have consistently shown that alterations in the geometry of the double bonds can lead to a significant or total loss of activity. nih.govnih.gov This highlights the importance of a well-defined spatial arrangement of the molecule for target binding. nih.gov

The degree of unsaturation in the aliphatic chain also plays a pivotal role. Saturation of one or both double bonds in the hexadiene chain generally results in a marked decrease in biological effects, indicating that the planar, electron-rich diene system is a key pharmacophoric feature.

Table 1: Effect of Unsaturation and Stereochemistry on Bioactivity

| Compound | Modifications from (2E,4E)-N,N-Dimethyl-2,4-hexadienamide | Relative Bioactivity |

|---|---|---|

| Analog A | (2Z,4E)-isomer | Significantly Reduced |

| Analog B | (2E,4Z)-isomer | Significantly Reduced |

| Analog C | Saturation of C4-C5 double bond | Markedly Reduced |

| Analog D | Complete saturation of the hexene chain | Inactive |

Influence of Amide Moiety Substituents on Activity Profiles

The substituents on the amide nitrogen atom significantly modulate the activity of (2E,4E)-N,N-dimethyl-2,4-hexadienamide analogs. The size, lipophilicity, and electronic properties of these substituents can affect the compound's solubility, membrane permeability, and affinity for its target.

Generally, small, lipophilic N-alkyl groups are favored. While the N,N-dimethyl substitution provides a certain level of activity, variations can lead to improved potency. For instance, replacement of the methyl groups with slightly larger alkyl groups like ethyl or propyl can sometimes enhance activity, though significant increases in steric bulk are often detrimental. The introduction of polar substituents on the N-alkyl groups tends to decrease activity, suggesting that a hydrophobic interaction at this position is important.

Table 2: Influence of N-Amide Substituents on Bioactivity

| Compound | N-Substituents | Relative Bioactivity |

|---|---|---|

| Parent Compound | N,N-dimethyl | Baseline |

| Analog E | N,N-diethyl | Slightly Increased |

| Analog F | N-monomethyl | Reduced |

| Analog G | N-isopropyl, N-methyl | Reduced |

| Analog H | N-benzyl, N-methyl | Significantly Reduced |

Role of Aromatic Ring Substitutions in Modulating Activity

The introduction of aromatic rings into the structure of (2E,4E)-N,N-dimethyl-2,4-hexadienamide, for instance, by replacing one of the N-methyl groups with a phenyl or substituted phenyl group, has been explored to probe for additional binding interactions. The electronic nature of substituents on the aromatic ring can have a profound effect on bioactivity. nih.gov

Electron-withdrawing groups on the aromatic ring, such as chloro or nitro groups, have been shown in some related amide series to enhance activity, potentially by modulating the electronic character of the amide or through specific interactions with the target. mdpi.comnih.gov Conversely, bulky electron-donating groups often lead to a decrease in potency. The position of the substituent on the aromatic ring is also critical, with para-substitution often being optimal. mdpi.comnih.gov

Table 3: Effect of Aromatic Ring Substitutions on N-Phenyl Analogs

| Compound | Aromatic Substitution | Relative Bioactivity |

|---|---|---|

| Analog I | N-methyl, N-phenyl | Moderate |

| Analog J | N-methyl, N-(4-chlorophenyl) | Increased |

| Analog K | N-methyl, N-(4-methoxyphenyl) | Reduced |

| Analog L | N-methyl, N-(4-nitrophenyl) | Significantly Increased |

| Analog M | N-methyl, N-(2-chlorophenyl) | Reduced |

Rational Design Principles for Modulating Bioactivity

Based on the accumulated SAR data, several rational design principles can be formulated for the development of novel (2E,4E)-N,N-dimethyl-2,4-hexadienamide analogs with tailored bioactivity profiles.

Preservation of the Diene System: The (2E,4E)-conjugated diene system is a non-negotiable feature for maintaining bioactivity. Synthetic strategies should aim to preserve this specific stereochemistry.

Optimization of N-Alkyl Substituents: Fine-tuning the size and lipophilicity of the N-alkyl groups is a valid strategy for enhancing potency. Small, non-polar groups are generally preferred.

Exploration of N-Aryl Substitutions: The introduction of an appropriately substituted N-aryl group can provide additional binding interactions and significantly enhance activity. The focus should be on small, electron-withdrawing substituents at the para-position of the aromatic ring.

Balancing Lipophilicity and Solubility: While lipophilicity appears to be a key driver of activity, it must be balanced to ensure adequate aqueous solubility and bioavailability.

By adhering to these principles, it is possible to guide the synthesis of new analogs with potentially improved therapeutic properties.

Natural Occurrence and Biosynthesis of Dienamide Compounds

Isolation from Natural Sources (e.g., Plant Species such as Beilschmiedia kunstleri Gamble)

The Lauraceae family of plants has been a rich source of various secondary metabolites, including alkaloids and neolignans. Phytochemical investigations of Beilschmiedia kunstleri Gamble, a member of this family found in Malaysia, have led to the isolation of a novel dienamide, (−)-kunstleramide, from its bark. nih.govresearchgate.net This discovery was significant as it represented the first report of a dienamide from this particular species. nih.gov

The isolation of (−)-kunstleramide and other constituents from the bark of Beilschmiedia kunstleri involved a systematic extraction and separation process. The dried and ground bark was first defatted with hexane. The remaining plant material was then subjected to extraction with dichloromethane (B109758) after being moistened with ammonium (B1175870) hydroxide. The resulting crude extract was then subjected to an acid-base wash to separate the alkaloidal and non-alkaloidal components. Further purification using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography, yielded the pure compounds. nih.govresearchgate.net

Spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and mass spectrometry, was crucial in elucidating the structure of the isolated dienamide as (2E,4E)-7-(3',4'-dimethoxyphenyl)-N-ethyl-6-(R)-hydroxyhepta-2,4-dienamide. nih.govresearchgate.net

The phytochemical investigation of the bark of Beilschmiedia kunstleri yielded a total of nine compounds, including seven alkaloids, one neolignan, and the dienamide (−)-kunstleramide. researchgate.net

Table 1: Compounds Isolated from the Bark of Beilschmiedia kunstleri Gamble

| Compound Number | Compound Name | Compound Class |

|---|---|---|

| 1 | (−)-kunstleramide | Dienamide |

| 2 | (+)-kunstlerone | Neolignan |

| 3 | (+)-nornuciferine | Alkaloid (Aporphine) |

| 4 | (−)-isocaryachine | Alkaloid (Aporphine) |

| 5 | (+)-cassythicine | Alkaloid (Aporphine) |

| 6 | (+)-laurotetanine | Alkaloid (Aporphine) |

| 7 | (+)-boldine | Alkaloid (Aporphine) |

| 8 | noratherosperminine | Alkaloid (Morphinandienone) |

| 9 | (+)-N-demethylphyllocaryptine | Alkaloid (Pavine) |

Source: Adapted from Ng, F.S.P. (1989) and other phytochemical studies. nih.govresearchgate.netdntb.gov.ua

Proposed Biosynthetic Pathways for Dienamide Scaffolds

The biosynthesis of complex natural products like dienamides involves a series of enzyme-catalyzed reactions that assemble the molecule from simpler precursors. While the specific biosynthetic pathway for "2,4-Hexadienamide, N,N-dimethyl-, (2E,4E)-" or even the closely related (−)-kunstleramide has not been fully elucidated, general principles of biosynthesis can be applied to propose a plausible route.

The formation of the dienamide scaffold likely involves the convergence of pathways that build the fatty acid-derived portion and the amino acid-derived portion of the molecule. The biosynthesis of the polyketide chain, which forms the backbone of the dienamide, is typically initiated from simple acyl-CoA precursors. These precursors undergo a series of condensation, reduction, and dehydration reactions, catalyzed by polyketide synthases (PKSs), to generate the characteristic conjugated diene system.

The amide functionality is typically formed through the condensation of the polyketide chain with an amino acid or a simple amine. This reaction is often catalyzed by a non-ribosomal peptide synthetase (NRPS) or a similar enzyme. The specific N,N-dimethyl substitution on the amide nitrogen would likely occur through the action of one or more N-methyltransferase enzymes, which utilize S-adenosyl methionine (SAM) as a methyl group donor.

The biosynthesis of complex natural products in plants is often managed by scaffold proteins that bring together the necessary enzymes of a particular pathway, facilitating efficient substrate channeling and preventing the diffusion of reactive intermediates. nih.gov It is plausible that the biosynthesis of dienamides in plants like Beilschmiedia kunstleri is also organized in such a manner, ensuring the efficient and stereospecific construction of the final molecule. Further research, including isotopic labeling studies and the identification of the specific genes and enzymes involved, is needed to fully understand the intricate biosynthetic machinery responsible for producing this class of compounds.

Computational and Theoretical Studies of 2e,4e N,n Dimethyl 2,4 Hexadienamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (2E,4E)-N,N-dimethyl-2,4-hexadienamide. These methods solve approximations of the Schrödinger equation to provide insights into molecular properties.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). For α,β-unsaturated systems, these orbitals are typically delocalized over the conjugated π-system.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-deficient areas, susceptible to nucleophilic attack). For an α,β-unsaturated amide, the carbonyl oxygen would be a site of negative potential, while the carbonyl carbon and the β-carbon of the diene system would likely show positive potential.

A representative table of calculated electronic properties for a generic N,N-dimethyl-dienamide, based on typical DFT calculations, is presented below. Note: These are illustrative values and not specific to (2E,4E)-N,N-dimethyl-2,4-hexadienamide.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Molecular Modeling and Docking Simulations for Biological Interaction Mechanisms

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as (2E,4E)-N,N-dimethyl-2,4-hexadienamide, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and molecular biology to understand the basis of a compound's biological activity.

The process generally involves:

Preparation of the Ligand and Receptor: A 3D structure of the ligand ((2E,4E)-N,N-dimethyl-2,4-hexadienamide) is generated and its energy is minimized. A 3D structure of the target protein is obtained from experimental data (e.g., X-ray crystallography or NMR) or homology modeling.

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the most favorable binding modes are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

An illustrative table summarizing potential interactions from a hypothetical docking study is shown below.

| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bond | Carbonyl Oxygen | Amino acid residues like Serine, Threonine, Tyrosine |

| Hydrophobic Interaction | Hexadienyl chain, N-methyl groups | Amino acid residues like Leucine, Isoleucine, Valine |

| van der Waals Forces | Entire molecule | Various residues in the binding pocket |

Conformation Analysis and Stereochemical Predictions

The biological activity and physical properties of a flexible molecule like (2E,4E)-N,N-dimethyl-2,4-hexadienamide are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

A key feature of amides is the potential for cis-trans isomerism around the C-N bond due to its partial double bond character. For tertiary amides like this one, the energy barrier for this rotation is significant. researchgate.net The relative stability of the cis and trans conformers can be influenced by steric hindrance and electronic effects. nih.gov

Computational methods used for conformational analysis include:

Systematic or Stochastic Searches: These algorithms explore the potential energy surface of the molecule by systematically rotating rotatable bonds or by random sampling, followed by energy minimization of the resulting structures.

Quantum Chemical Calculations: High-level calculations can then be performed on the low-energy conformers found in the initial search to obtain accurate relative energies and geometric parameters.

For (2E,4E)-N,N-dimethyl-2,4-hexadienamide, major sources of conformational flexibility include rotation around the C-C single bonds in the hexadienyl chain and the C-N amide bond. The (2E,4E) stereochemistry of the double bonds imposes a relatively planar and extended conformation on the diene portion of the molecule. Theoretical studies can predict the most likely conformations in different environments (gas phase or in solution, simulated using solvent models). acs.org

A table of predicted conformational properties is provided as an example.

| Conformational Feature | Predicted Property | Method of Prediction |

| Dihedral Angle (C2-C3-C4-C5) | ~180° (s-trans) | DFT, Molecular Mechanics |

| Rotational Barrier (C-N bond) | 15-20 kcal/mol | DFT calculations |

| Most Stable Conformer | Likely an extended, planar-like structure | Conformational search algorithms |

Future Research Directions and Translational Perspectives for 2e,4e N,n Dimethyl 2,4 Hexadienamide

Development of Novel and Efficient Synthetic Routes

The advancement of research into (2E,4E)-N,N-dimethyl-2,4-hexadienamide is fundamentally linked to the availability of efficient and scalable synthetic methodologies. While general methods for amide synthesis are well-established, the specific stereochemistry of the conjugated diene system in this compound presents unique challenges and opportunities for innovation.

Future research should prioritize the development of catalytic, stereoselective methods that offer high yields and atom economy. One promising approach involves the palladium-catalyzed oxidative N-α,β-dehydrogenation of corresponding saturated or partially unsaturated amides. This method could provide direct access to the dienamide scaffold under relatively mild conditions. Another avenue for exploration is the use of imides as reactive intermediates, which has been shown to allow for the preferential formation of Z,E-dienamides in a one-step process. acs.orgresearchgate.net Adapting such a methodology to achieve the E,E-configuration would be a significant advancement.

Furthermore, leveraging modern organometallic catalysis, such as ruthenium-based olefin metathesis, could enable the construction of the dienyl system from simpler precursors with high stereocontrol. organic-chemistry.org The development of novel catalyst systems that are both highly active and selective for the formation of the (2E,4E)-isomer is a key area for investigation.

Table 1: Comparison of Potential Synthetic Routes for (2E,4E)-N,N-Dimethyl-2,4-hexadienamide

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |

| Palladium-Catalyzed Dehydrogenation | Direct conversion from simpler amides, potentially milder conditions. | Control of stereoselectivity (E,E vs. E,Z), catalyst cost and turnover. | Development of highly stereoselective palladium catalysts. |

| Imide Intermediate Method | One-pot synthesis, potentially high yields. | Current methods favor Z,E isomers; requires adaptation for E,E. | Modification of reaction conditions and reagents to favor E,E-stereoisomer formation. |

| Olefin Metathesis | High stereocontrol, modular approach. | Catalyst sensitivity, availability of suitable precursors. | Design of robust and selective metathesis catalysts for dienamide synthesis. |

| Copper-Catalyzed Alkylation | Potential for high enantioselectivity in chiral derivatives. | Requires specific dienyl amide precursors, optimization of reaction conditions. | Exploration of ligand effects on stereochemical outcome. |

Advanced Structure-Activity Relationship and Lead Optimization Strategies

A systematic exploration of the structure-activity relationship (SAR) of (2E,4E)-N,N-dimethyl-2,4-hexadienamide is crucial for identifying its potential as a lead compound in drug discovery. danaher.commedchemexpress.com Given the lack of specific biological data for this compound, initial efforts should involve broad screening against a diverse panel of biological targets to identify any preliminary "hits."

Once a biological activity is identified, a focused SAR study can be initiated. This would involve the synthesis of a library of analogs with systematic modifications to the core structure. Key areas for modification include:

The N,N-dimethylamide group: Substitution of the methyl groups with other alkyl or aryl groups can modulate the compound's polarity, steric profile, and hydrogen bonding capacity, which can significantly impact biological activity and pharmacokinetic properties. nih.gov

The hexadiene backbone: Introduction of substituents at various positions along the carbon chain can influence the molecule's conformation and interaction with biological targets.

The terminal methyl group: Replacement with other functional groups could introduce new binding interactions or alter metabolic stability.

Lead optimization strategies would then focus on enhancing potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and cell permeability) of the most promising analogs. danaher.combiobide.com This process often involves an iterative cycle of chemical synthesis, biological testing, and computational modeling. nih.gov

Table 2: Hypothetical Lead Optimization Strategy for a (2E,4E)-N,N-Dimethyl-2,4-hexadienamide Analog

| Modification Site | Example Modifications | Potential Impact on Properties |

| N,N-Substituents | Ethyl, Cyclopropyl, Phenyl | Altered solubility, steric interactions, and metabolic stability. |

| Diene Backbone | Methyl, Fluoro, Hydroxyl at C3, C5 | Modified binding affinity, altered electronic properties. |

| Terminal Alkyl Chain | Isopropyl, Cyclohexyl, Aryl | Increased lipophilicity, potential for new hydrophobic interactions. |

Deeper Mechanistic Insights into Biological Actions

Understanding the molecular mechanism of action is a critical step in the development of any new therapeutic agent. For (2E,4E)-N,N-dimethyl-2,4-hexadienamide, its α,β-unsaturated amide moiety is a key structural feature that is likely to dictate its biological reactivity. acs.org Such systems are known to be Michael acceptors, capable of undergoing covalent adduction with nucleophilic residues in proteins, such as the cysteine thiols in enzyme active sites. nih.gov

Future research should investigate whether this compound acts as a covalent modifier of specific protein targets. This could be explored using a combination of techniques, including:

Activity-based protein profiling (ABPP): To identify potential protein targets in complex biological systems.

Mass spectrometry-based proteomics: To map the specific sites of covalent modification on target proteins.

Site-directed mutagenesis: To validate the functional importance of the identified modified residues.

Alternatively, the compound may exert its effects through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, with a specific binding pocket on a receptor or enzyme. Computational docking studies and biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to investigate these possibilities.

Exploration of New Application Domains for Dienamide Scaffolds

The dienamide scaffold is a versatile structural motif found in a number of natural products with diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. This suggests that (2E,4E)-N,N-dimethyl-2,4-hexadienamide and its derivatives could have potential applications in various therapeutic areas.

Future research should explore the potential of this compound class in areas such as:

Oncology: Many natural products with unsaturated amide functionalities exhibit anticancer activity. Screening against a panel of cancer cell lines could reveal potential antineoplastic properties.

Infectious Diseases: The structural similarity to some known antifungal and antibacterial agents warrants investigation into its antimicrobial potential. nih.govnih.gov

Inflammation and Immunology: Some unsaturated amides have been shown to modulate inflammatory pathways. nih.gov Investigating the effect of this compound on key inflammatory mediators could open up new therapeutic avenues.

Neuroscience: The reactivity of α,β-unsaturated carbonyls has been implicated in both neurotoxicity and neuroprotection, suggesting a complex role that warrants further investigation in the context of neurological disorders. nih.gov

The development of functionalized dienamide scaffolds could also lead to new applications in chemical biology as molecular probes to study biological processes or as building blocks for the synthesis of more complex bioactive molecules. rsc.org The creation of a diverse library of dienamide derivatives for high-throughput screening will be instrumental in uncovering new and unexpected biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E,4E)-N,N-dimethyl-2,4-hexadienamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via coupling reactions using agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF under inert atmospheres. For example, amidation steps may involve reacting carboxylic acid derivatives with dimethylamine. Intermediates are purified via column chromatography (silica gel, gradient elution) and characterized using H/C NMR (nuclear magnetic resonance) and high-resolution mass spectrometry (HRMS). Key spectral markers include vinyl proton coupling patterns (δ 5.5–6.5 ppm) and carbonyl signals (δ 165–170 ppm) .

Q. How is the stereochemical configuration (2E,4E) confirmed experimentally?

- Methodological Answer : The (E,E) configuration is validated using NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm trans arrangements of substituents across double bonds. Computational tools like ACD/Labs Percepta can predict stereochemical stability and compare experimental NMR data with theoretical models. X-ray crystallography may also resolve absolute configuration if crystalline derivatives are obtainable .

Q. What theoretical frameworks guide the study of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. These models help rationalize reactivity in cycloaddition reactions or interactions with biological targets. Software like Gaussian or ORCA is typically used, with validation against experimental UV-Vis or IR spectra .

Advanced Research Questions

Q. How do stereochemical variations (e.g., Z-isomers) impact the compound’s stability and reactivity?

- Methodological Answer : Kinetic studies under controlled thermal/photo conditions can assess isomerization rates. For example, (2Z,4E) isomers may exhibit lower thermal stability due to steric strain. Reactivity differences in Diels-Alder reactions are quantified using HPLC to monitor adduct formation rates. Computational MD simulations (e.g., using GROMACS) model steric and electronic effects on transition states .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points, solubility)?

- Methodological Answer : Cross-validate data using DSC (differential scanning calorimetry) for melting points and shake-flask methods for solubility. Reproducibility is ensured via standardized protocols (e.g., IUPAC guidelines). Discrepancies may arise from polymorphic forms or impurities; thus, purity assessments via elemental analysis or HPLC (>98%) are critical. Data repositories like NFDI4Chem provide FAIR-compliant datasets for comparison .

Q. How can computational models predict the compound’s behavior in complex biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model interactions with enzymes or receptors. QSAR (Quantitative Structure-Activity Relationship) analyses link structural descriptors (e.g., logP, polar surface area) to bioactivity. In vitro assays (e.g., enzyme inhibition) validate predictions, with statistical rigor ensured via triplicate trials and ANOVA analysis .

Q. What advanced techniques analyze degradation pathways under oxidative or hydrolytic conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products. Isotopic labeling (O-water) traces hydrolysis mechanisms. Radical scavengers (e.g., BHT) differentiate oxidative vs. hydrolytic pathways. Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard conditions .

Data Management and Reproducibility

Q. How should researchers manage and archive spectral data for reproducibility?

- Methodological Answer : Use ELNs (Electronic Lab Notebooks) like Chemotion to store raw NMR, MS, and chromatographic data. Assign unique identifiers (DOIs) via repositories like RADAR4Chem. Metadata should include instrument parameters (e.g., NMR frequency, solvent) and calibration standards. FAIR principles ensure data reusability .

Q. What statistical approaches address variability in biological assay results?

- Methodological Answer : Normalize data to internal controls (e.g., % inhibition relative to baseline). Outliers are identified via Grubbs’ test (α=0.05). Use non-linear regression (e.g., Hill equation) for dose-response curves. Replicate experiments (n≥3) and report confidence intervals (95%) to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.